N-(3-(5-Nitro-2-furanyl)-1,2,4-oxadiazol-5-yl)methylacetamide
Overview
Description
N-(3-(5-Nitro-2-furanyl)-1,2,4-oxadiazol-5-yl)methylacetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a nitrofuran moiety, which is often associated with antimicrobial properties, and an oxadiazole ring, which contributes to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(5-Nitro-2-furanyl)-1,2,4-oxadiazol-5-yl)methylacetamide typically involves the reaction of 5-nitro-2-furaldehyde with hydrazine derivatives to form the corresponding hydrazone. This intermediate is then cyclized with acetic anhydride to yield the oxadiazole ring. The final step involves the acylation of the oxadiazole with acetamide under controlled conditions to produce the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(3-(5-Nitro-2-furanyl)-1,2,4-oxadiazol-5-yl)methylacetamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can react with the oxadiazole ring under mild conditions.
Major Products
Oxidation: Nitroso and hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
N-(3-(5-Nitro-2-furanyl)-1,2,4-oxadiazol-5-yl)methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for potential therapeutic applications, including antibacterial and antifungal treatments.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-(5-Nitro-2-furanyl)-1,2,4-oxadiazol-5-yl)methylacetamide involves the interaction with bacterial DNA, leading to the inhibition of DNA replication and protein synthesis. The nitrofuran moiety generates reactive oxygen species that cause oxidative damage to cellular components, while the oxadiazole ring enhances the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Furazolidone: Another nitrofuran derivative with similar antimicrobial properties.
Nitrofurantoin: A nitrofuran antibiotic used to treat urinary tract infections.
1,5-Bis-(5-nitro-2-furanyl)-1,4-pentadien-3-one: A compound with insecticidal properties.
Uniqueness
N-(3-(5-Nitro-2-furanyl)-1,2,4-oxadiazol-5-yl)methylacetamide is unique due to its combination of a nitrofuran moiety and an oxadiazole ring, which imparts both antimicrobial activity and chemical stability. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[[3-(5-nitrofuran-2-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O5/c1-5(14)10-4-7-11-9(12-18-7)6-2-3-8(17-6)13(15)16/h2-3H,4H2,1H3,(H,10,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOURBVJNDMXAMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC(=NO1)C2=CC=C(O2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020949 | |
Record name | N-{[3-(5-Nitro-2-furyl)-1,2,4-oxadiazole-5-yl]-methyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36133-88-7 | |
Record name | Acetamide, N-((3-(5-nitro-2-furyl)-1,2,4-oxazol-5-yl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036133887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{[3-(5-Nitro-2-furyl)-1,2,4-oxadiazole-5-yl]-methyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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